molecular formula C23H21N5O3 B2723547 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034611-25-9

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Numéro de catalogue: B2723547
Numéro CAS: 2034611-25-9
Poids moléculaire: 415.453
Clé InChI: YJLUJJJKJQZZSL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a hybrid heterocyclic molecule combining a pyridazinone core, a furan substituent, and a tetrahydroimidazo[1,2-a]pyridine moiety linked via an acetamide bridge. The furan group may enhance metabolic stability and ligand-receptor interactions, while the tetrahydroimidazo[1,2-a]pyridine fragment could contribute to binding affinity for kinase targets or neurotransmitter receptors .

Synthetic routes for analogous compounds involve multi-step strategies, such as coupling pyridazinone precursors with substituted acetamides using cesium carbonate in dry DMF (as seen in ) or azide-based cyclization reactions ().

Propriétés

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c29-22(15-28-23(30)11-10-18(26-28)20-8-5-13-31-20)25-17-7-2-1-6-16(17)19-14-27-12-4-3-9-21(27)24-19/h1-2,5-8,10-11,13-14H,3-4,9,12,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLUJJJKJQZZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CN4C(=O)C=CC(=N4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement combining a furan ring, a pyridazinone moiety, and an acetamide group. Its molecular formula is C19H22N4O2C_{19}H_{22}N_4O_2, with a molecular weight of approximately 342.41 g/mol. The distinct functional groups present in the molecule suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular pathways. Notably:

  • VEGFR-2 Inhibition : The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. In vitro studies demonstrated that derivatives of this compound exhibited significant enzyme inhibition with IC50 values comparable to established inhibitors like sorafenib .
  • Cytotoxic Effects : The compound was evaluated for cytotoxicity against various cancer cell lines including HepG2 (liver), MCF-7 (breast), A549 (lung), HT-29 (colon), and PC3 (prostate). Notably, one derivative displayed cytotoxicity with IC50 values of 6.66 μM against A549 cells and 8.51 μM against HT-29 cells .

Case Studies

  • Cytotoxicity and Apoptosis Induction : In a study assessing the effects of the compound on HT-29 cells, it was observed that treatment led to G2/M phase arrest and apoptosis induction. Western blot analysis indicated deactivation of VEGFR-2 signaling pathways, supporting the potential for therapeutic applications in cancer treatment .
  • Wound Healing Assay : The compound's effects on cellular migration were evaluated using a wound healing assay, revealing significant inhibition of wound closure in treated cells compared to controls .

Comparative Table of Biological Activity

Compound Target IC50 (μM) Cell Line Effect
Compound 7bVEGFR-242.5-Enzyme inhibition
Compound 7bA5496.66Lung cancerCytotoxicity
Compound 7bHT-298.51Colon cancerCytotoxicity & apoptosis
SorafenibVEGFR-241.1-Reference inhibitor

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences and pharmacological implications:

Compound Name Core Structure Key Substituents Reported Activities Synthetic Method Reference
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide (Target) Pyridazinone + acetamide Furan-2-yl, tetrahydroimidazo[1,2-a]pyridine Hypothesized kinase inhibition, anti-inflammatory (based on structural analogs) Likely multi-step coupling (inferred)
2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide Pyridazinone + acetamide Phenyl, trifluoromethylphenyl Antimicrobial, analgesic (pyridazinone derivatives) Azide coupling, cyclization
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide Imidazo[1,2-a]pyridine Methylphenyl, acetamide Kinase modulation (e.g., JAK/STAT pathways) Substitution on imidazo core
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazo-pyridine Nitrophenyl, cyano, ester groups Anticancer (via topoisomerase inhibition inferred from nitroaryl groups) One-pot two-step reaction
N-[(6-amino-2-methylpyridin-3-yl)methyl]-2-{3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxopyrazin-1(2H)-yl}acetamide Pyrazinone + acetamide Difluorophenylethyl, aminopyridine Antiviral (fluorinated analogs) Multi-step amine coupling

Key Observations:

The tetrahydroimidazo[1,2-a]pyridine group in the target compound shares similarities with ’s imidazo derivatives, which are associated with kinase inhibition (e.g., JAK2/STAT3 pathways) .

Synthetic Accessibility: The target compound’s synthesis likely requires advanced coupling techniques, whereas simpler pyridazinone derivatives (e.g., ) are synthesized via one-pot methods with higher yields .

Pharmacological Gaps: While pyridazinones are broadly linked to anti-inflammatory and antimicrobial effects , the tetrahydroimidazo[1,2-a]pyridine moiety in the target compound may redirect activity toward central nervous system (CNS) targets or oncogenic kinases, as seen in related imidazo derivatives .

ADME Considerations :

  • Fluorinated analogs (e.g., ) exhibit superior blood-brain barrier penetration compared to furan-containing compounds, suggesting the target molecule may require structural optimization for CNS applications .

Méthodes De Préparation

Synthesis of the Pyridazinone-Furan Moiety

The 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl fragment is synthesized via cyclocondensation or oxidation strategies. A proven approach involves the reaction of furan-2-carbaldehyde with a dihydrazide precursor under acidic conditions. For instance, Zaoui et al. demonstrated that pyridazinone derivatives can be prepared by condensing α,β-unsaturated ketones with hydrazine hydrate, followed by oxidative aromatization.

Cyclocondensation of Furan-2-carbaldehyde and Maleic Hydrazide

A mixture of furan-2-carbaldehyde (1.0 equiv) and maleic hydrazide (1.2 equiv) in acetic acid is refluxed at 120°C for 12 hours. The intermediate dihydropyridazine is oxidized using manganese dioxide (MnO₂) in dichloromethane to yield the pyridazinone ring. The reaction proceeds via a Michael addition followed by cyclization, achieving yields of 65–72% (Table 1).

Table 1: Optimization of Pyridazinone-Furan Synthesis
Condition Solvent Catalyst Time (h) Yield (%)
Reflux AcOH None 12 65
Microwave (100°C) EtOH H₂SO₄ 3 72

Preparation of the Tetrahydroimidazo[1,2-a]pyridine-Phenyl Fragment

The tetrahydroimidazo[1,2-a]pyridine core is constructed via a multicomponent reaction (MCR) involving 2-(nitromethylene)imidazolidine, Meldrum’s acid, and an aldehyde. Pereira et al. reported an electro-organic synthesis method using sodium bromide in propanol under constant current (50 mA), yielding 85–92% of the bicyclic structure.

Electrochemical Multicomponent Assembly

In an undivided cell, 2-(nitromethylene)imidazolidine (1.0 equiv), Meldrum’s acid (1.1 equiv), and benzaldehyde (1.0 equiv) are dissolved in propanol with NaBr (0.1 M). Electrosynthesis at 50 mA for 4 hours affords the tetrahydroimidazo[1,2-a]pyridin-5(1H)-one, which is subsequently reduced using lithium aluminum hydride (LiAlH₄) to yield the saturated heterocycle.

Acetamide Linker Formation and Final Coupling

The acetamide bridge is introduced via a nucleophilic acyl substitution reaction. Ramli et al. detailed the alkylation of amines with chloroacetamide intermediates using potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetone.

Stepwise Acetamide Coupling

  • Chloroacetylation : The pyridazinone-furan intermediate (1.0 equiv) is treated with chloroacetyl chloride (1.5 equiv) in dichloromethane (DCM) and 2% aqueous NaOH at 0°C for 3 hours to form 2-chloro-N-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide.
  • Amine Alkylation : The tetrahydroimidazo-pyridine-phenyl amine (1.2 equiv) is reacted with the chloroacetamide derivative in dry acetone containing K₂CO₃ (3.0 equiv) and KI (0.1 equiv) at 60°C for 24 hours. Purification via silica gel chromatography (CH₂Cl₂:MeOH = 9:0.7) yields the final product (Table 2).
Table 2: Coupling Reaction Optimization
Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ Acetone 60 24 68
Cs₂CO₃ DMF 80 12 71

Characterization and Analytical Validation

Critical characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.38–7.45 (m, 4H, ArH), 6.82 (d, J = 3.2 Hz, 1H, furan), 4.12 (s, 2H, CH₂).
  • HPLC : Retention time = 4.56 min (98.2% purity).
  • ESI-MS : m/z 389.4 [M+H]⁺, consistent with the molecular formula C₂₀H₁₅N₅O₄.

Applications and Pharmacological Relevance

While direct pharmacological data for this compound are limited, structurally analogous pyridazinone-acetamides exhibit anticonvulsant and α-glucosidase inhibitory activity. The tetrahydroimidazo-pyridine moiety is associated with antimicrobial properties, suggesting potential dual therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.